N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a 3,5-dimethoxy-substituted benzamide core.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)20-8-6-18(7-9-20)23(28-12-10-27(3)11-13-28)17-25-24(29)19-14-21(30-4)16-22(15-19)31-5/h6-9,14-16,23H,10-13,17H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITAFHYTBUSLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, with a molecular formula of and a molecular weight of 426.561 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.
Anticonvulsant Activity
Research has indicated that related compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown effectiveness in animal models for epilepsy, particularly in maximal electroshock (MES) tests. These studies suggest that modifications in the piperazine and aromatic groups can enhance anticonvulsant activity .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds related to this compound. For example, derivatives have been tested against breast and pancreatic cancer cell lines, demonstrating significant inhibition of cell growth and colony formation at micromolar concentrations. The most active compounds disrupted colony growth completely at concentrations as low as 1 µM .
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with neurotransmitter systems or specific cellular pathways involved in cancer progression and seizure activity. The presence of the dimethylamino group and the piperazine ring may influence receptor binding affinities and biological responses.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship for this class of compounds suggests that modifications to the piperazine and aromatic rings can significantly alter their pharmacological profiles. For example:
- Increasing lipophilicity generally enhances central nervous system penetration but may delay onset of action.
- Substitutions on the benzamide moiety can impact both efficacy and toxicity profiles.
Comparison with Similar Compounds
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7p)
- Structure : Features a pentanamide chain, a dichlorophenyl-substituted piperazine, and a pyridinylphenyl group .
- Key Differences: Unlike the target compound, 7p lacks the dimethylaminophenyl and 3,5-dimethoxybenzamide groups. Its dichlorophenyl and pyridinyl groups may enhance lipophilicity and alter receptor selectivity.
2-{4-[(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}-N-(1-methylethyl)acetamide
- Structure : Contains a cinnamoyl-linked piperazine, an isopropyl acetamide, and 3,5-dimethoxy-4-hydroxyphenyl groups .
- Key Differences: The cinnamoyl group and hydroxy substitution distinguish it from the target compound’s benzamide and dimethylaminophenyl moieties.
- Hypothesized Properties : The 4-hydroxy group may improve solubility but reduce metabolic stability compared to the target’s fully substituted methoxy groups .
Functional Group Comparisons
Dimethylamino vs. Dichlorophenyl Substitutions
- Target Compound: The 4-dimethylaminophenyl group may enhance blood-brain barrier penetration due to its moderate lipophilicity and basicity.
Methoxy vs. Hydroxy Substituents
- Target Compound : 3,5-Dimethoxy groups likely improve metabolic stability by resisting oxidation compared to hydroxy groups.
- Compound from : The 4-hydroxy group may facilitate hydrogen bonding but increase susceptibility to glucuronidation .
Data Table: Comparative Analysis of Structural and Functional Features
Research Findings and Limitations
- Receptor Binding : Piperazine-containing analogs (e.g., Compound 7p) show receptor subtype selectivity, suggesting the target compound may interact with dopamine or serotonin receptors .
- Metabolic Stability : Methoxy groups in the target compound likely confer better stability than hydroxy-substituted analogs .
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
